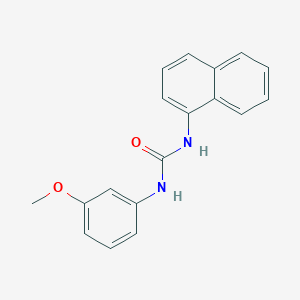![molecular formula C13H11ClN2O3S B5624658 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5624658.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including condensation, amidation, and chlorination reactions. For instance, compounds like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide have been synthesized through a process that includes characterizations by IR, 1H and 13C-NMR, mass spectrometry, and elemental analysis, with structures confirmed by X-ray diffraction data (Saeed, Rashid, Bhatti, & Jones, 2010). This synthesis pathway could provide insights into the methods that might be applicable for N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-furamide.
Molecular Structure Analysis
The molecular structure of similar compounds reveals significant information about their configuration and conformation. For example, the crystal structure of analog compounds can be determined using single-crystal X-ray diffraction, highlighting the presence of strong intramolecular hydrogen bonds which could also be relevant to the structure of this compound (Saeed et al., 2010).
Chemical Reactions and Properties
Compounds with similar structures exhibit a range of chemical reactions, such as electrophilic aromatic substitution, and can participate in multicomponent synthesis reactions (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015). These reactions are crucial for the functionalization and further derivatization of the core structure.
Physical Properties Analysis
The physical properties, including crystalline forms and thermal behavior, can be characterized by techniques such as X-ray powder diffractometry, thermal analysis, and infrared spectroscopy. For instance, different polymorphs of related compounds demonstrate unique thermal and diffractometric profiles, indicating the importance of physical characterization in understanding the compound's properties (Yanagi et al., 2000).
Propiedades
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-18-10-5-4-8(7-9(10)14)15-13(20)16-12(17)11-3-2-6-19-11/h2-7H,1H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWAKZBENGXCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,8aR*)-7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5624578.png)
![(3S*,4S*)-1-{[(cyclohexylmethyl)amino]carbonyl}-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5624580.png)

![4-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5624601.png)
![2-(4-fluorophenyl)-N-(3-pyridin-2-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5624620.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-5-methyl-1H-imidazole](/img/structure/B5624624.png)
![8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624632.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}-2-hydroxyacetamide dihydrochloride](/img/structure/B5624637.png)
![ethyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5624641.png)
![2-isobutyl-8-[4-(trifluoromethyl)-2-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624649.png)
![(3R*,5S*)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5624651.png)

![2-adamantyl[2-(diethylamino)ethyl]methylamine](/img/structure/B5624662.png)
